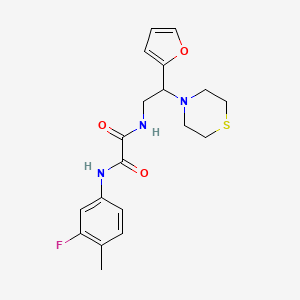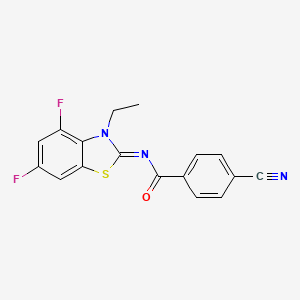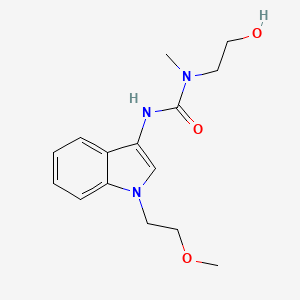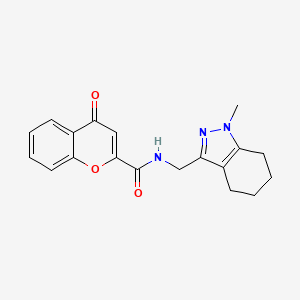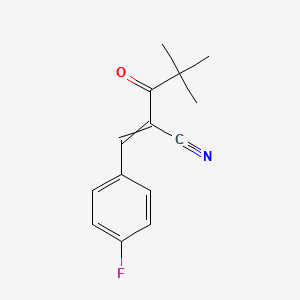
2-(2,2-Dimethylpropanoyl)-3-(4-fluorophenyl)prop-2-enenitrile
カタログ番号 B2656820
CAS番号:
391649-86-8
分子量: 231.27
InChIキー: OKNFSCQEZGLFOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-3-(4-fluorophenyl)prop-2-enenitrile is a research chemical with the CAS number 391649-86-8 . It is used for a variety of research applications .
Molecular Structure Analysis
The molecular formula of this compound is C14H14FNO, and it has a molecular weight of 231.26 g/mol . The structure includes a fluorophenyl group, a dimethylpropanoyl group, and a nitrile group .科学的研究の応用
Fluorescent Chemosensors
- Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds highlights the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been documented, showcasing the potential for similar compounds in detection applications (Roy, 2021).
Environmental Monitoring
- Studies on fluoroalkylether compounds, including F-53B and Gen-X, focus on bridging knowledge gaps on environmental fate and effects. These studies underscore the importance of monitoring and understanding the environmental impact of fluorinated chemicals, suggesting a potential area of application for similar compounds (Munoz et al., 2019).
Molecular Imaging
- The toxicity of organic fluorophores used in molecular imaging has been reviewed, indicating the critical balance between utility for cancer diagnosis and potential toxicity. This area of research underlines the importance of evaluating similar compounds for biomedical imaging applications while ensuring safety (Alford et al., 2009).
Green Chemistry in Synthesis
- Aqueous fluoroalkylation has been highlighted as a significant advancement towards more environmentally friendly organic synthesis. This review discusses the incorporation of fluorinated or fluoroalkylated groups into target molecules under mild and green conditions, suggesting a framework for employing similar chemicals in sustainable synthetic processes (Song et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNFSCQEZGLFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(4-fluorophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2656744.png)

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)
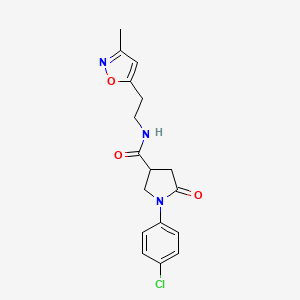
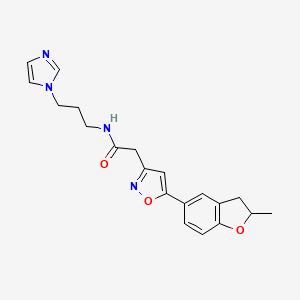
![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)
![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)
